molecular formula C19H26N2O4 B14959816 Ethyl 1-{[4-(butanoylamino)phenyl]carbonyl}piperidine-3-carboxylate

Ethyl 1-{[4-(butanoylamino)phenyl]carbonyl}piperidine-3-carboxylate

Cat. No.: B14959816
M. Wt: 346.4 g/mol
InChI Key: JURMTBFDWMATEW-UHFFFAOYSA-N
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Description

Ethyl 1-{[4-(butanoylamino)phenyl]carbonyl}piperidine-3-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a phenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-{[4-(butanoylamino)phenyl]carbonyl}piperidine-3-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and the phenyl group. The esterification process is then carried out to form the final compound. Common reagents used in the synthesis include butanoyl chloride, ethyl piperidine-3-carboxylate, and 4-aminophenyl carbonyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{[4-(butanoylamino)phenyl]carbonyl}piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide, leading to the replacement of functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium hydroxide, potassium cyanide, solvents like ethanol or water.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-{[4-(butanoylamino)phenyl]carbonyl}piperidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-{[4-(butanoylamino)phenyl]carbonyl}piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Ethyl 1-{[4-(butanoylamino)phenyl]carbonyl}piperidine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-{[4-(acetylamino)phenyl]carbonyl}piperidine-3-carboxylate: Similar structure but with an acetyl group instead of a butanoyl group.

    Ethyl 1-{[4-(propionylamino)phenyl]carbonyl}piperidine-3-carboxylate: Similar structure but with a propionyl group instead of a butanoyl group.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H26N2O4

Molecular Weight

346.4 g/mol

IUPAC Name

ethyl 1-[4-(butanoylamino)benzoyl]piperidine-3-carboxylate

InChI

InChI=1S/C19H26N2O4/c1-3-6-17(22)20-16-10-8-14(9-11-16)18(23)21-12-5-7-15(13-21)19(24)25-4-2/h8-11,15H,3-7,12-13H2,1-2H3,(H,20,22)

InChI Key

JURMTBFDWMATEW-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC(C2)C(=O)OCC

Origin of Product

United States

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